molecular formula C6H10O3 B2975568 2-(But-3-en-1-yloxy)acetic acid CAS No. 95123-53-8

2-(But-3-en-1-yloxy)acetic acid

Cat. No.: B2975568
CAS No.: 95123-53-8
M. Wt: 130.143
InChI Key: DPVIFLGTFFTKQK-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yloxy)acetic acid, also known as (3-butenyloxy)acetic acid, is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . This compound is characterized by the presence of a butenyl group attached to an acetic acid moiety via an ether linkage. It is commonly used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-en-1-yloxy)acetic acid typically involves the reaction of 3-buten-1-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-buten-1-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(But-3-en-1-yloxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

2-(But-3-en-1-yloxy)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(But-2-en-1-yloxy)acetic acid
  • 2-(But-4-en-1-yloxy)acetic acid
  • 2-(But-3-en-1-yloxy)propanoic acid

Comparison: 2-(But-3-en-1-yloxy)acetic acid is unique due to its specific ether linkage and the position of the butenyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

2-but-3-enoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-3-4-9-5-6(7)8/h2H,1,3-5H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVIFLGTFFTKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 480 mg of NaH (50% in mineral oil, ˜20 mmol) in 10 ml of abs. THF was added at 0° 721 mg of 3-buten-1-ol (10 mmol) and the mixture stirred for 5 min. (H2-evolution). 1.39 g of bromo-acetic acid (10 mmol), dissolved in 10 ml of THF, was then added and the mixture kept for additional 5 min. at 0° and for 2 h at ambient temperature. Pouring onto crashed ice/HCl dil., twofold extraction with AcOEt, washing with brine, drying over natrium sulfate and evaporation of the solvents afforded 1.65 g of the title compound, contaminated with mineral oil, but sufficiently pure for the next step.
Name
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
721 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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